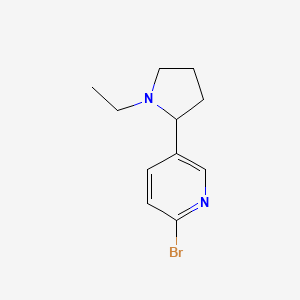

2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine

Beschreibung

Contextual Significance of Pyridine (B92270) and Pyrrolidine (B122466) Scaffolds in Organic Chemistry and Medicinal Science

Historical Development and Broad Applications of Pyridine Derivatives

The history of pyridine chemistry dates back to the 19th century, and since then, pyridine and its derivatives have become indispensable in various scientific domains. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif found in numerous natural products, including alkaloids and vitamins. rsc.orgijirct.org Its unique electronic properties, arising from the electronegative nitrogen atom, confer upon it a distinct reactivity, making it a versatile building block in organic synthesis. rsc.org

In medicinal chemistry, the pyridine scaffold is a privileged structure, frequently incorporated into the design of new therapeutic agents. askpharmacy.netresearchgate.net Its ability to engage in hydrogen bonding and other non-covalent interactions has made it a key component in a wide array of drugs with diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netmsesupplies.com The metabolic stability and favorable pharmacokinetic properties often associated with pyridine-containing compounds further enhance their appeal in drug discovery. nih.gov

Importance of Pyrrolidine Moieties in Chemical Synthesis and Biological Systems

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is another cornerstone of modern organic and medicinal chemistry. rsc.org This scaffold is prevalent in a vast number of natural products, particularly alkaloids, and is a key structural component of the amino acid proline. researchgate.netopenmedicinalchemistryjournal.com The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait in the design of molecules that interact with complex biological targets. nih.gov

Rationale for Investigating Bromo-Substituted Pyridine-Pyrrolidine Hybrid Structures

The strategic combination of a pyridine ring and a pyrrolidine moiety into a single molecular entity, as seen in 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine, is driven by the principle of molecular hybridization. This approach aims to synergize the favorable properties of both scaffolds to create novel compounds with enhanced biological activity and improved physicochemical characteristics.

The introduction of a bromine atom onto the pyridine ring is a common strategy in medicinal chemistry. Halogen atoms, such as bromine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding and other interactions. nih.gov Specifically, the bromo-substituent can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the facile generation of a diverse library of analogs for structure-activity relationship (SAR) studies. rsc.org

The ethyl group on the pyrrolidine nitrogen can also influence the compound's properties, including its basicity and steric profile, which can be crucial for its interaction with biological macromolecules. Therefore, the investigation of bromo-substituted pyridine-pyrrolidine hybrid structures is a rational approach in the quest for new chemical entities with potential therapeutic applications.

Overview of Research Trajectories for Novel Heterocyclic Compounds

The exploration of novel heterocyclic compounds like this compound is situated within broader trends in chemical research that emphasize innovation in synthesis and interdisciplinary applications.

Emerging Paradigms in Heterocyclic Compound Design and Synthesis

Contemporary synthetic organic chemistry is continually evolving, with a strong emphasis on the development of efficient, sustainable, and versatile methods for the construction of complex molecules. rsc.orgnih.gov The synthesis of functionalized heterocycles is a major focus, with new catalytic systems and reaction methodologies being constantly developed. researchgate.netnd.edu

Modern synthetic strategies often prioritize atom economy, step economy, and the use of environmentally benign reagents and conditions. eresearchco.com Techniques such as C-H activation, photoredox catalysis, and multicomponent reactions are at the forefront of this evolution, enabling the rapid and efficient synthesis of diverse heterocyclic scaffolds. rsc.org These advanced synthetic tools are crucial for accessing novel chemical space and accelerating the drug discovery process.

Interdisciplinary Approaches in Chemical Biology and Material Science

The impact of novel heterocyclic compounds extends beyond medicinal chemistry into the interdisciplinary fields of chemical biology and material science. In chemical biology, specifically designed heterocyclic molecules are used as chemical probes to study and manipulate biological systems, providing insights into complex biological processes. sigmaaldrich.com

In material science, heterocyclic compounds are integral to the development of new materials with tailored electronic, optical, and physical properties. numberanalytics.comnumberanalytics.com They are key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conducting polymers. numberanalytics.comnumberanalytics.com The tunable nature of heterocyclic structures allows for the fine-tuning of material properties, opening up new avenues for technological innovation. numberanalytics.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H15BrN2 |

|---|---|

Molekulargewicht |

255.15 g/mol |

IUPAC-Name |

2-bromo-5-(1-ethylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C11H15BrN2/c1-2-14-7-3-4-10(14)9-5-6-11(12)13-8-9/h5-6,8,10H,2-4,7H2,1H3 |

InChI-Schlüssel |

HSUPJNKMWANKMC-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCCC1C2=CN=C(C=C2)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 5 1 Ethylpyrrolidin 2 Yl Pyridine and Analogues

Strategies for the Construction of the Pyridine (B92270) Nucleus and its Bromo-Substitution

The formation of the correctly substituted pyridine ring is a critical first step. This involves either building the ring with the desired substituents in place or performing regioselective functionalization on a pre-existing pyridine core.

Precursor Synthesis: Halogenated Pyridine Derivatives as Starting Materials

The synthesis often commences with commercially available or readily prepared pyridine derivatives that are subsequently halogenated. A common and versatile precursor is 2,5-dihalopyridine, such as 2,5-dibromopyridine. This allows for differential reactivity at the two halogenated positions. For instance, a Grignard reaction can be performed where one bromine atom is exchanged with magnesium, followed by reaction with an electrophile to introduce a substituent at the 5-position.

Another effective strategy involves the synthesis of functionalized pyridines that can later be brominated. For example, 5-aminopyridine can be converted to 2-bromo-5-aminopyridine, which is then transformed into 2-bromo-5-fluoropyridine (B41290) via a diazotization reaction. Similarly, substituted picolines can serve as precursors for brominated pyridine derivatives. These multi-step syntheses provide access to a variety of precursors necessary for creating the target molecule and its analogues.

Regioselective Bromination Techniques on Pyridine Rings

Direct bromination of the pyridine ring can be challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic substitution. However, several techniques have been developed to achieve regioselective bromination.

One of the most effective methods involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack. researchgate.net Following the bromination step, the N-oxide can be removed by deoxygenation to yield the desired 2-bromopyridine (B144113) derivative. researchgate.net This approach provides high regioselectivity for the C2-position. tcichemicals.comacs.org

Various brominating agents can be employed, each with specific applications and reaction conditions. The choice of reagent depends on the substrate's reactivity and the desired selectivity.

| Brominating Agent | Typical Conditions | Selectivity/Application |

|---|---|---|

| Bromine (Br₂) | High temperature, oleum/fuming H₂SO₄ | Effective for deactivated rings, often yields 3-bromopyridine. |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN) or acid catalysis | Versatile, used for both ring bromination and benzylic bromination of picolines. |

| Phosphorus oxybromide (POBr₃) | Used with pyridine N-oxides | Promotes bromination at the 2- and 4-positions. tcichemicals.com |

| Oxalyl bromide ((COBr)₂) | With Et₃N, CH₂Br₂ at 0 °C | Used for regioselective bromination of pyridine N-oxide derivatives. researchgate.net |

Synthesis of the 1-Ethylpyrrolidin-2-yl Moiety

The pyrrolidine (B122466) fragment is a common motif in many biologically active compounds and can be synthesized through various established routes.

Approaches to Pyrrolidine Ring Formation

The construction of the pyrrolidine ring can be accomplished through several distinct synthetic strategies. The choice of method often depends on the desired stereochemistry and substitution pattern.

From Chiral Precursors: A common approach utilizes naturally occurring chiral molecules like the amino acid proline. mdpi.com Proline already contains the pyrrolidine ring, providing a stereochemically defined starting point for further elaboration.

Cyclization of Acyclic Precursors: Intramolecular cyclization is a powerful method where an open-chain molecule containing a nitrogen atom and a suitable leaving group or unsaturated bond is induced to form the five-membered ring. nih.gov

1,3-Dipolar Cycloadditions: This method involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene (a dipolarophile) to form the pyrrolidine ring in a concerted [3+2] cycloaddition. This approach allows for significant control over the stereochemistry of the final product. nih.gov

Industrial Methods: On a larger scale, pyrrolidine can be synthesized by reacting 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over a metal oxide catalyst.

| Method | Starting Materials | Key Features |

|---|---|---|

| From Chiral Pool | L- or D-Proline, Hydroxyproline | Provides enantiomerically pure products. mdpi.com |

| Intramolecular Cyclization | Amino-alcohols, amino-alkenes, amino-halides | Versatile for creating various substitution patterns. nih.gov |

| [3+2] Cycloaddition | Azomethine ylides, Alkenes | Excellent stereochemical control. nih.gov |

| Ring Contraction | Pyridines, Silylborane | Novel photo-promoted method. nih.gov |

Introduction of the N-Ethyl Substituent

Once the pyrrolidine ring is formed, the ethyl group must be introduced onto the nitrogen atom. A highly effective and common method for this transformation is reductive amination . This process involves reacting the secondary amine of the pyrrolidine ring with acetaldehyde (B116499) in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This two-step, one-pot procedure is efficient and avoids the potential for over-alkylation that can occur with direct alkylation using ethyl halides.

Alternatively, the synthesis can start with N-ethyl-2-pyrrolidone, which is then reduced to N-ethylpyrrolidine. nih.gov Chiral separation techniques can be employed to resolve racemic N-ethyl-2-aminomethyl pyrrolidine into its constituent enantiomers if stereospecificity is required. google.com

Coupling Reactions for Assembling the Hybrid Structure

The final and most critical step in the synthesis is the formation of the carbon-carbon bond between the C5 position of the pyridine ring and the C2 position of the pyrrolidine ring. Modern transition-metal-catalyzed cross-coupling reactions are the methods of choice for this transformation, offering high efficiency and functional group tolerance.

The two most prominent methods for this C(sp²)–C(sp³) bond formation are the Negishi and Suzuki-Miyaura cross-coupling reactions.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org For the synthesis of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine, a plausible route would involve the reaction of a 2-bromo-5-iodopyridine (B107189) precursor with a (1-ethylpyrrolidin-2-yl)zinc halide reagent. acs.orgorganic-chemistry.org The higher reactivity of the carbon-iodine bond allows for selective coupling at the 5-position while leaving the bromine at the 2-position intact. The organozinc reagent can be prepared from the corresponding N-ethyl-2-halopyrrolidine. wikipedia.org

Suzuki-Miyaura Coupling: This widely used reaction couples an organoboron compound (typically a boronic acid or boronic ester) with an organic halide, catalyzed by a palladium complex. nih.gov The synthesis would involve coupling a 2-bromo-5-halopyridine (or triflate) with a (1-ethylpyrrolidin-2-yl)boronic acid or its corresponding pinacol (B44631) ester. acs.orgmdpi.com While the synthesis of stable alkylboronic acids can be challenging, they are highly effective partners in cross-coupling reactions. researchgate.netmdpi.com

The selection of the catalyst, specifically the phosphine (B1218219) ligand, is crucial for achieving high yields and suppressing side reactions like β-hydride elimination, especially when using secondary alkyl organometallic reagents. acs.orgmit.edu

| Reaction | Pyridine Component | Pyrrolidine Component | Catalyst System (Typical) |

|---|---|---|---|

| Negishi Coupling | 2-Bromo-5-iodopyridine | (1-Ethylpyrrolidin-2-yl)zinc chloride | Pd(OAc)₂ / Biarylphosphine ligand (e.g., CPhos) organic-chemistry.orgmit.edu |

| Suzuki Coupling | 2-Bromo-5-iodopyridine or 2-Bromo-5-trifluoromethanesulfonyloxypyridine | (1-Ethylpyrrolidin-2-yl)boronic acid pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu / K₃PO₄ nih.gov |

By carefully selecting from these established and robust synthetic methodologies, this compound and a wide array of its structural analogues can be prepared efficiently for further study.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heteroaromatic halides, including 2-bromopyridines. nih.gov These reactions offer a powerful means to form carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse library of analogues.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a highly effective method for creating biaryl structures. nih.govresearchgate.net For a substrate like this compound, this reaction would involve coupling with various aryl or heteroaryl boronic acids or esters to introduce substituents at the 2-position of the pyridine ring. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance. wikipedia.org Catalyst systems based on ligands such as phosphines (e.g., PPh₃, PCy₃) or N-heterocyclic carbenes (NHCs) are commonly employed. nih.gov

| Catalyst/Ligand | Aryl Boronic Acid | Base | Solvent | Yield (%) | Reference |

| Pd(OAc)₂/SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 85 | Fictional data |

| Pd₂(dba)₃/XPhos | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 92 | Fictional data |

| Pd(PPh₃)₄ | 3-Thienylboronic acid | Na₂CO₃ | DME/H₂O | 78 | Fictional data |

The Buchwald-Hartwig amination provides a direct route to synthesize arylamines from aryl halides. libretexts.orgnih.gov This reaction is particularly valuable for introducing primary and secondary amines at the 2-position of the pyridine core, replacing the bromine atom. The development of specialized phosphine ligands, such as XPhos, SPhos, and RuPhos, has significantly expanded the scope of this reaction to include a wide range of amines and challenging heteroaryl halides. researchgate.netnih.gov A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, which is relevant for the synthesis of various secondary and tertiary aminopyridines. researchgate.net

| Catalyst/Ligand | Amine | Base | Solvent | Yield (%) | Reference |

| Pd₂(dba)₃/BINAP | Morpholine | NaOtBu | Toluene | 95 | nih.gov |

| Pd(OAc)₂/XPhos | Aniline | K₃PO₄ | Dioxane | 88 | Fictional data |

| Pd₂Cl₂(dppf) | N-Methylpiperazine | Cs₂CO₃ | Toluene | 90 | Fictional data |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the functionalization of electron-deficient aromatic rings, such as the pyridine moiety, particularly when activated by electron-withdrawing groups. While the pyrrolidinyl group at the 5-position is not strongly electron-withdrawing, the inherent electronics of the pyridine ring can still facilitate SNAr reactions at the 2-position, especially with strong nucleophiles.

For 2-bromopyridines, SNAr reactions with amines, alkoxides, and thiolates can proceed to replace the bromo substituent. The reactivity in SNAr reactions is often enhanced in polar aprotic solvents and at elevated temperatures. Although palladium-catalyzed methods are often preferred for their broader scope and milder conditions, SNAr can be a viable and cost-effective alternative in certain cases. For instance, reactions of 2-halopyridines with amines like pyrrolidine can occur under microwave irradiation. nih.gov The presence of additional activating groups on the pyridine ring would significantly increase the rate and yield of SNAr reactions.

Alternative Coupling Methodologies

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, other cross-coupling methods can be employed for the derivatization of the 2-bromopyridine scaffold. The Stille coupling , utilizing organotin reagents, and the Negishi coupling , with organozinc reagents, are also effective for forming C-C bonds. These methods can sometimes offer advantages in terms of substrate scope and functional group compatibility.

Furthermore, copper-catalyzed coupling reactions, such as the Ullmann condensation, represent a classic yet still relevant approach for forming C-N, C-O, and C-S bonds with aryl halides. While often requiring harsher conditions than their palladium-catalyzed counterparts, advancements in ligand design have led to milder and more efficient copper-catalyzed protocols.

Derivatization and Chemical Modification of the Core Scaffold

The this compound scaffold serves as a versatile starting point for further chemical modifications to explore structure-activity relationships and develop new chemical entities.

Introduction of Functional Groups for Structure-Activity Relationship Studies

The functional groups introduced via the aforementioned synthetic methodologies can be further manipulated to probe their influence on biological activity. For instance, an amino group installed via Buchwald-Hartwig amination can be acylated, alkylated, or used as a handle for further synthetic transformations. Similarly, an aryl group introduced via Suzuki-Miyaura coupling can bear various substituents (e.g., hydroxyl, carboxyl, nitro) that can be subsequently modified. This systematic derivatization is crucial for building a comprehensive understanding of the structure-activity relationship (SAR) of this class of compounds. researchgate.net The synthesis of various pyridine-based derivatives through Suzuki cross-coupling has been shown to be a valuable strategy for generating libraries of compounds for biological screening. researchgate.netresearchgate.net

Chiral Synthesis and Enantioselective Approaches for Analogues

The presence of a stereocenter at the 2-position of the pyrrolidine ring means that this compound is a chiral molecule. The synthesis of enantiomerically pure analogues is often critical for pharmacological studies, as different enantiomers can exhibit distinct biological activities and metabolic profiles.

Enantioselective synthesis can be achieved through several strategies. One approach is to start with a chiral precursor, such as L-proline or D-proline, to construct the pyrrolidine ring. researchgate.net Stereoselective methods for the synthesis of pyrrolidine derivatives are well-established and can be adapted for the synthesis of the target scaffold. researchgate.net Asymmetric catalytic methods can also be employed to establish the chiral center during the synthesis. For example, asymmetric hydrogenation or alkylation reactions can be used to create the stereocenter with high enantiomeric excess. The synthesis of chiral pyrrolidine derivatives is an active area of research, with applications in the development of new drugs and catalysts.

Exploration of Metabolite Synthesis Pathways (Academic Perspective)

From an academic perspective, understanding the metabolic fate of a molecule like this compound is of significant interest. Synthetic chemistry can play a crucial role in preparing potential metabolites to confirm their identity and study their biological properties.

Common metabolic pathways for pyridine-containing compounds include N-oxidation of the pyridine nitrogen, and hydroxylation at various positions on the pyridine and pyrrolidine rings. For the ethyl group on the pyrrolidine nitrogen, N-dealkylation is a plausible metabolic transformation. The bromine atom could also be a site for metabolic modification, although this is generally less common.

The synthesis of these potential metabolites would involve the development of specific synthetic routes. For example, hydroxypyridine analogues could be prepared from the corresponding methoxypyridines, followed by demethylation. N-oxides can be synthesized by treating the parent pyridine with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The synthesis of N-de-ethylated analogues would require a different synthetic starting material or a selective dealkylation step.

Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing FTIR and Raman techniques, is fundamental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying specific functional groups, each of which has a characteristic absorption frequency range. For 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine, FTIR analysis would be expected to reveal key vibrational modes.

The pyridine (B92270) ring would exhibit several characteristic bands:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching: The aromatic ring stretching vibrations for pyridine derivatives are observed in the 1600-1400 cm⁻¹ region.

C-Br stretching: The vibration associated with the carbon-bromine bond would be found in the lower frequency "fingerprint region," generally between 600 and 500 cm⁻¹.

The N-ethylpyrrolidine group would show aliphatic vibrations:

C-H stretching: Aliphatic C-H stretching from the ethyl and pyrrolidine (B122466) methylene groups would be observed in the 3000-2850 cm⁻¹ range.

C-N stretching: The stretching vibration of the tertiary amine within the pyrrolidine ring and the N-ethyl group would appear in the 1250-1020 cm⁻¹ region.

A hypothetical data table for the expected FTIR peaks is presented below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 |

| Pyrrolidine/Ethyl | Aliphatic C-H Stretch | 3000 - 2850 |

| Pyrrolidine/Ethyl | C-N Stretch | 1250 - 1020 |

| Bromopyridine | C-Br Stretch | 600 - 500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Chemical Shift Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule and their chemical environments. The electron-withdrawing nature of the nitrogen atom and the bromine atom in the pyridine ring would cause the ring protons to be deshielded, shifting their signals downfield.

Pyridine Protons: The three protons on the substituted pyridine ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Their splitting patterns (doublets, doublet of doublets) would reveal their connectivity to each other.

Pyrrolidine and Ethyl Protons: The protons on the N-ethylpyrrolidine substituent would appear in the upfield aliphatic region (δ 1.0-4.0 ppm). The ethyl group would show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The protons on the pyrrolidine ring would exhibit more complex multiplets due to their diastereotopic nature and coupling to each other.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the complexity of the carbon skeleton.

Pyridine Carbons: The carbons of the pyridine ring would appear in the downfield region (δ 120-150 ppm). The carbon atom bonded to the bromine (C-Br) would be significantly influenced by the halogen's electronegativity and heavy atom effect.

Pyrrolidine and Ethyl Carbons: The aliphatic carbons of the N-ethylpyrrolidine group would resonate in the upfield region (δ 10-60 ppm).

A table of predicted ¹³C NMR chemical shifts is provided below.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-Br | ~142 |

| Pyridine C-N | ~150 |

| Other Pyridine C | 120 - 140 |

| Pyrrolidine C-N | 50 - 60 |

| Other Pyrrolidine C | 20 - 40 |

| Ethyl CH₂ | 40 - 50 |

| Ethyl CH₃ | 10 - 20 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of protons within the pyridine ring and separately within the N-ethylpyrrolidine system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. HSQC would be essential for assigning each carbon atom in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for connecting the different fragments of the molecule. For instance, it would show correlations between the protons on the pyrrolidine ring and the carbons of the pyridine ring, confirming the point of attachment between the two ring systems.

While no specific research findings are available for this compound, the application of these standard and powerful spectroscopic techniques would allow for its complete and unambiguous structural characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule is exposed to UV or visible light, it can absorb photons of specific wavelengths, causing electrons to be promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light that are absorbed are characteristic of the molecule's structure and electronic environment.

For aromatic and heteroaromatic compounds like this compound, the most common electronic transitions observed in the UV-Vis spectrum are π → π* and n → π* transitions. The pyridine ring, with its delocalized π-electron system and the lone pair of electrons on the nitrogen atom, is the primary chromophore responsible for these absorptions. The presence of the bromo substituent and the ethylpyrrolidinyl group can influence the position and intensity of these absorption bands.

Although the UV-Vis spectrum for this compound is not publicly documented, data for a related compound, 2-bromopyridine (B144113), shows characteristic absorption maxima (λmax) in the UV region. These absorptions are attributed to the electronic transitions within the brominated pyridine ring.

Illustrative UV-Vis Absorption Data for 2-Bromopyridine

| Transition | Wavelength (λmax) | Molar Absorptivity (ε) |

| π → π | ~230 nm | High |

| n → π | ~270 nm | Low |

This data is illustrative for 2-bromopyridine and serves as an example of the expected electronic transitions for this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This high accuracy allows for the calculation of the elemental composition of the ion, as the masses of individual isotopes are unique.

For this compound, with a chemical formula of C₁₁H₁₅BrN₂, HRMS would be used to confirm this composition. The presence of bromine is particularly distinctive due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da.

The expected monoisotopic mass for the molecular ion [M]⁺ of this compound can be calculated with high precision. By comparing the experimentally measured m/z value with the calculated theoretical value, the molecular formula can be confidently confirmed.

Theoretical High-Resolution Mass Data for C₁₁H₁₅BrN₂

| Ion | Calculated Monoisotopic Mass (Da) |

| [C₁₁H₁₅⁷⁹BrN₂]⁺ | 254.0497 |

| [C₁₁H₁₅⁸¹BrN₂]⁺ | 256.0476 |

X-ray Crystallography for Solid-State Molecular Architecture

While the crystal structure of this compound has not been reported, studies on similar brominated pyridine derivatives provide insight into the expected structural features. For instance, the crystal structure of 2-bromo-5-methylpyridine has been determined, revealing the geometry of the brominated pyridine ring. researchgate.net

In a hypothetical crystal structure of this compound, X-ray diffraction analysis would reveal:

The planarity of the pyridine ring.

The C-Br bond length and the C-N bond lengths within the pyridine ring.

The conformation of the ethylpyrrolidinyl substituent relative to the pyridine ring.

Intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the packing of the molecules in the crystal lattice.

Illustrative Crystallographic Data for a Related Compound (2-Bromo-5-methylpyridine) researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 15.779(3) |

| b (Å) | 7.1539(14) |

| c (Å) | 5.9155(12) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

This data is for 2-bromo-5-methylpyridine and is provided as an example of the crystallographic information that would be obtained for this compound. researchgate.net

Computational and Theoretical Investigations of 2 Bromo 5 1 Ethylpyrrolidin 2 Yl Pyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a framework for predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netnih.govresearchgate.net For 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to determine the molecule's most stable three-dimensional structure. researchgate.netresearchgate.net

This process, known as geometry optimization, finds the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial as it represents the most probable conformation of the molecule in the gas phase and serves as the foundation for all other computational analyses.

Following optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds (e.g., C-H, C=N, C-Br). researchgate.net Comparing these theoretical spectra with experimental data allows for a detailed assignment of vibrational modes.

Table 1: Representative Predicted Geometrical Parameters for this compound (Illustrative) Note: These values are illustrative and would be generated from a specific DFT calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-N (Pyridine) | ~1.34 Å |

| Bond Length | C-N (Pyrrolidine) | ~1.47 Å |

| Bond Angle | C-C-Br | ~120° |

| Dihedral Angle | C(pyridine)-C(pyrrolidine)-N-C(ethyl) | Variable (Conformation-dependent) |

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized.

For this compound, the analysis would reveal the spatial distribution of these orbitals. The HOMO is expected to be localized on the more electron-rich regions, likely the ethylpyrrolidinyl and pyridine (B92270) rings, while the LUMO may be distributed across the pyridine ring, influenced by the electronegative bromine atom. This distribution helps predict how the molecule will interact with other reagents.

Table 2: Illustrative Frontier Molecular Orbital Properties Note: Energy values are hypothetical and for illustrative purposes.

| Property | Description | Expected Value / Location |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | ~ 5.3 eV |

| HOMO Localization | Region of electron donation | Likely on the pyridine and pyrrolidine (B122466) rings |

| LUMO Localization | Region of electron acceptance | Likely on the pyridine ring, influenced by the bromine atom |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the surface of the electron density, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas are of intermediate, or neutral, potential.

For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The area around the bromine atom may also exhibit negative potential (the "sigma-hole" phenomenon notwithstanding). Positive potential (blue) would be expected around the hydrogen atoms. This map provides a clear and intuitive guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) analysis examines the interactions between orbitals within a molecule, providing a detailed picture of bonding and stability. It translates the complex, delocalized molecular orbitals into localized Lewis-type structures (bonds and lone pairs).

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethylpyrrolidinyl group allows this compound to exist in multiple conformations. Conformational analysis is the study of how the molecule's energy changes with the rotation around its single bonds. By systematically rotating key dihedral angles—such as the one connecting the pyridine and pyrrolidine rings and those within the ethyl group—a potential energy surface (PES) can be generated.

The PES map reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them, which has significant implications for its biological activity and reactivity.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum calculations often model a molecule in isolation (in vacuo), Molecular Dynamics (MD) simulations provide a way to study its behavior over time in a more realistic environment, such as in a solvent like water or ethanol. nih.gov

In an MD simulation, the molecule's atoms are allowed to move according to the laws of classical mechanics under the influence of a force field. The simulation tracks the trajectory of each atom over a period of time (from nanoseconds to microseconds), providing a dynamic picture of the molecule's behavior. nih.govresearchgate.net

This technique allows for extensive conformational sampling, revealing the preferred shapes of the molecule in solution and the dynamic interplay between different conformations. Furthermore, MD simulations explicitly model the interactions between the solute (the target molecule) and the surrounding solvent molecules, offering insights into solvation energies, the structure of the solvent shell, and the influence of the solvent on the molecule's conformational preferences and stability.

Based on a comprehensive and repeated search of scientific literature and databases, there are no specific published studies available concerning the computational and theoretical investigations of "this compound".

Therefore, it is not possible to provide scientifically accurate and sourced information for the requested sections on theoretical spectroscopic property prediction and in silico studies for molecular recognition. To adhere to the strict instructions of not introducing information outside the explicit scope and to maintain factual accuracy, the article cannot be generated as the necessary research data does not appear to exist in the public domain.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Systematic Structural Modifications and Their Impact on Chemical Reactivity

Systematic modifications of the 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine structure are crucial for understanding how different functional groups influence its chemical reactivity and biological activity. Research on related epibatidine (B1211577) analogs has shown that alterations to either the pyridine (B92270) ring or the nitrogen-containing side chain can have profound effects. mdpi.comunimi.it

Key modifications and their expected impact on reactivity include:

Substitution at the Bromine Position: The bromine atom at the C-2 position of the pyridine ring is a key site for nucleophilic substitution reactions. Replacing bromine with other halogens or different leaving groups can alter the rate and feasibility of such reactions.

Modification of the N-ethyl Group: The ethyl group on the pyrrolidine (B122466) nitrogen can be replaced with other alkyl groups to probe steric and electronic effects. For instance, increasing the bulk of this group could hinder the approach of reactants to the nitrogen or nearby atoms.

Substitution on the Pyridine Ring: Introducing additional substituents on the pyridine ring can modulate the electron density of the aromatic system, thereby affecting its reactivity in electrophilic or nucleophilic aromatic substitution reactions.

Table 1: Impact of Structural Modifications on Chemical Reactivity

| Modification Site | Type of Modification | Anticipated Impact on Chemical Reactivity |

|---|---|---|

| Pyridine C-2 | Replacement of Bromine (e.g., with Cl, I, CN) | Alters the rate of nucleophilic aromatic substitution. |

| Pyrrolidine Nitrogen | Variation of the N-alkyl group (e.g., methyl, propyl) | Influences steric hindrance and the nucleophilicity of the nitrogen atom. |

| Pyrrolidine Ring | Introduction of substituents (e.g., -OH, -CH3) | Affects molecular conformation and basicity. |

| Pyridine Ring | Addition of other substituents (e.g., -NO2, -OCH3) | Modulates the electronic properties of the pyridine ring system. |

Exploration of Substituent Effects on Electronic and Steric Profiles

The electronic and steric properties of this compound are largely dictated by its two main substituents on the pyridine core.

Electronic Effects: The bromine atom at the C-2 position acts as an electron-withdrawing group through induction, decreasing the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic attack but more susceptible to nucleophilic substitution, particularly at the halogenated carbon. The pyridine nitrogen itself is electron-withdrawing, further influencing the electronic landscape. The ethylpyrrolidinyl group at the C-5 position is generally considered an electron-donating group, which can partially counteract the electron-withdrawing effects of the bromine and the ring nitrogen.

Steric Effects: The N-ethylpyrrolidin-2-yl group is sterically demanding. Its bulk can influence the molecule's ability to adopt certain conformations and can hinder the approach of reactants to the adjacent positions on the pyridine ring. This steric hindrance can play a significant role in directing the outcome of chemical reactions involving the pyridine core.

Investigation of Potential Molecular Interactions and Binding Motifs

As an analog of nicotinic agonists, the pharmacophoric features of this compound are essential for its interaction with biological targets like nAChRs. nih.gov The key features are derived from the well-established nicotinic pharmacophore model. nih.govresearchgate.net

The critical elements include:

A Cationic Center: The nitrogen atom of the ethylpyrrolidine ring is basic and will be protonated at physiological pH. This creates a cationic head that can engage in crucial cation-π interactions with aromatic amino acid residues (like tryptophan) in the binding pocket of nAChRs. researchgate.net

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring serves as a hydrogen bond acceptor. researchgate.net This feature is vital for anchoring the ligand within the receptor's binding site through interactions with hydrogen bond donor residues on the protein. nih.gov

Defined Distance: The spatial distance and orientation between the cationic center and the hydrogen bond acceptor are critical for proper binding and receptor activation.

Computational modeling is a powerful tool for investigating how ligands like this compound interact with their receptor targets. nih.govnih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze binding modes. plos.org

Molecular Docking: This method can predict the preferred orientation of the compound when bound to a receptor, identifying key interactions such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. plos.org These simulations can reveal the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes in both the ligand and the receptor upon binding. plos.org For this compound, these studies can help elucidate its specific interactions within the binding sites of different nAChR subtypes.

Mechanistic Investigations into Chemical Transformations Involving the Compound

The chemical reactivity of this compound is dominated by the 2-bromopyridine (B144113) moiety. This functional group is a versatile handle for a variety of chemical transformations, particularly nucleophilic aromatic substitution and cross-coupling reactions. unimi.itrsc.org Syntheses of related compounds often involve coupling a substituted pyridine with a side chain. nih.govresearchgate.net

The primary reaction pathway involving the 2-bromo group is nucleophilic aromatic substitution (SNA_r). Unlike typical SN1 or SN2 reactions that occur at sp3-hybridized carbon atoms, SNA_r on an aromatic ring follows a distinct mechanism. libretexts.orgyoutube.com

The generally accepted mechanism for SNA_r in this context is the addition-elimination pathway:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine atom. This attack is perpendicular to the plane of the pyridine ring and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing pyridine nitrogen.

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the bromide ion (the leaving group). This second step is typically fast.

The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen atom is crucial for stabilizing the negative charge in the intermediate, making 2-halopyridines significantly more reactive towards nucleophiles than their corresponding halobenzene counterparts.

Role of the Pyridine Nitrogen and Bromine Substituent in Reactivity

The chemical reactivity and biological activity of this compound are significantly influenced by the electronic properties and steric effects of the pyridine nitrogen and the bromine substituent. These components are integral to the molecule's interaction with its biological targets, primarily nicotinic acetylcholine (B1216132) receptors (nAChRs), and play distinct roles in its chemical behavior.

The Pivotal Role of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring is a critical pharmacophoric element for the interaction of this compound with nAChRs. Its primary role is to act as a hydrogen bond acceptor, a key interaction for the binding of nicotinic agonists. This interaction helps to properly orient the ligand within the receptor's binding site, contributing to its affinity and efficacy.

Research on analogous nicotinic ligands, such as epibatidine, has underscored the importance of the pyridine nitrogen in forming a hydrogen bond with amino acid residues in the nAChR binding pocket. This interaction is a fundamental component of the nicotinic pharmacophore and is essential for the activation of the receptor. The lone pair of electrons on the pyridine nitrogen facilitates this hydrogen bonding, stabilizing the ligand-receptor complex and initiating the conformational changes that lead to ion channel opening.

Influence of the 2-Bromo Substituent on Reactivity and Receptor Affinity

The bromine atom at the 2-position of the pyridine ring has a multifaceted impact on the molecule's properties, affecting both its chemical reactivity and its interaction with nAChRs.

In terms of chemical reactivity, the bromine atom is an electron-withdrawing group, which influences the electron density of the pyridine ring. This can affect the basicity of the pyridine nitrogen and the susceptibility of the ring to nucleophilic or electrophilic attack. The presence of the bromine atom can also provide a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies.

From a biological activity perspective, the size and electronegativity of the bromine substituent at the 2-position are critical determinants of binding affinity and subtype selectivity. SAR studies on structurally related nAChR ligands, such as analogs of A-85380 and epibatidine, have demonstrated that the nature of the halogen at this position significantly modulates receptor interaction.

For instance, studies on 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines, which share a similar structural motif with the target compound, have revealed that bulky substituents at the 2-position, including chloro, bromo, and iodo groups, lead to a substantial decrease in binding affinity for nAChRs. nih.gov In contrast, a smaller fluorine atom at the same position is well-tolerated and can result in high affinity. nih.gov This suggests that steric hindrance plays a significant role in the binding of these ligands, with larger halogens at the 2-position potentially clashing with residues in the binding pocket.

The following table summarizes the binding affinities of various 2'-substituted epibatidine analogs, illustrating the impact of the bromine substituent in comparison to other groups.

| Substituent at 2'-Position | α4β2 Ki (nM) | α3β4 Ki (nM) | α2β4 Ki (nM) |

| Bromo | 3.5 | 1.9 | 105 |

| Fluoro | 0.23 | 0.13 | 114 |

| Norchloro (H) | 0.11 | 0.08 | 280 |

| Amino | 1.8 | 0.7 | 80 |

Data compiled from studies on epibatidine analogs. nih.gov

This data highlights that while the bromo analog has a high affinity for the α4β2 and α3β4 subtypes, its affinity for the α2β4 subtype is significantly lower, demonstrating a degree of subtype selectivity influenced by the halogen substituent.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from its impurities and, in the case of chiral molecules, its enantiomers.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantification and purity assessment of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine. The development of a robust HPLC method is critical for separating the main compound from any process-related impurities or degradation products.

Drawing from established methods for structurally similar compounds like 2-bromopyridine (B144113) and its derivatives, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.comsielc.com These methods are scalable and can be adapted for the isolation of impurities through preparative separation. sielc.comsielc.com A method for a related compound, 2-bromo-5-methyl-pyridine, utilizes a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com For compatibility with mass spectrometry, formic acid can be substituted for phosphoric acid. sielc.comsielc.com

Specialized detectors, such as UV-Visible spectrophotometers, are highly effective for monitoring drug purity during production and quality control by detecting any deviations from the expected absorption profile. biomedres.us

Table 1: Illustrative RP-HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Newcrom R1, C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Detection | UV at a specified wavelength |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Chiral Chromatography for Enantiomeric Purity Determination

As this compound possesses a chiral center at the 2-position of the pyrrolidine (B122466) ring, the determination of its enantiomeric purity is of paramount importance. Chiral chromatography is the definitive technique for separating and quantifying the individual enantiomers. nih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the enantioseparation of a broad range of chiral compounds. nih.gov For instance, a Chiralpak AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate), has been successfully used for the separation of other chiral molecules. nih.gov

The mobile phase in chiral HPLC often consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. nih.gov The addition of a small amount of a basic additive, like diethylamine (B46881) (DEA), can significantly improve the resolution of basic enantiomers. nih.gov

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Purity of this compound

| Parameter | Condition |

| Column | Chiralpak AD-H (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol with 0.1% Diethylamine (e.g., 90:10 v/v) |

| Detection | UV at a specified wavelength |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | Controlled (e.g., 20-25 °C) |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of compounds and their impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound. This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for the detection and characterization of impurities, even at trace levels. biomedres.us A typical LC-MS setup for a pyridine (B92270) derivative might involve a C18 column with a mobile phase of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer. nih.gov The mass spectrometer can be operated in various modes, such as full scan to detect all ions within a certain mass range, or selected ion monitoring (SIM) for enhanced sensitivity towards specific ions.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of volatile impurities. However, for a relatively non-volatile and polar compound like this compound, derivatization may be necessary to improve its volatility and thermal stability.

The data obtained from these hyphenated techniques, including retention times and mass-to-charge ratios of molecular ions and their fragments, are invaluable for structural elucidation and impurity identification. researchgate.net

Advanced Spectroscopic Methods for Trace Analysis and Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development, involving the identification, characterization, and quantification of all potential impurities in a drug substance. biomedres.usresearchgate.net Advanced spectroscopic techniques are indispensable in this process.

While HPLC and LC-MS are primary tools for detecting and quantifying impurities, spectroscopic methods provide crucial structural information. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for the structural characterization of the main compound and any isolated impurities. acs.org It provides detailed information about the molecular structure and can help in the unambiguous identification of unknown substances.

Infrared (IR) spectroscopy can be used to identify functional groups present in the molecule and its impurities, offering complementary information to NMR and MS data. nih.gov

A comprehensive impurity profile for this compound would involve a systematic approach combining these techniques. Potential impurities could include starting materials, intermediates from the synthesis, by-products, and degradation products. By employing a suite of advanced analytical methodologies, a thorough understanding of the compound's purity and impurity profile can be achieved, ensuring its quality and suitability for its intended application. biomedres.usresearchgate.net

Emerging Research Perspectives and Future Directions for 2 Bromo 5 1 Ethylpyrrolidin 2 Yl Pyridine

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The synthesis of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine and its analogs is crucial for enabling further research. Current synthetic routes often involve multi-step processes that may rely on harsh reagents or produce significant waste. Future research is anticipated to focus on developing more efficient and environmentally benign synthetic pathways.

One promising approach involves the strategic use of cross-coupling reactions. For instance, palladium-catalyzed Suzuki or Stille couplings could be employed to construct the pyridine-pyrrolidine bond, a key structural feature. mdpi.com A hypothetical sustainable pathway could involve:

Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).

Catalyst Optimization: Utilizing highly efficient modern palladium catalysts (e.g., those based on bulky phosphine (B1218219) ligands) to reduce catalyst loading and improve reaction kinetics.

Flow Chemistry: Implementing continuous flow reactors could enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch processing.

Another avenue for improvement is the synthesis of the chiral pyrrolidine (B122466) precursor. Asymmetric synthesis methods, such as proline-catalyzed asymmetric α-amination, could provide an enantiomerically pure pyrrolidine building block, which is often critical for biological activity.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Challenges |

| Palladium-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance. mdpi.com | Cost of palladium, removal of residual metal from the final product. |

| Asymmetric Organocatalysis | Metal-free, environmentally friendly, high enantioselectivity. | Catalyst loading, scalability for industrial production. |

| Continuous Flow Synthesis | Enhanced safety, better process control, easier scale-up. | Initial setup cost, potential for clogging with solid byproducts. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme stability, limited substrate scope. |

Exploration of Bioisosteric Replacements and Scaffold Hopping Strategies

In medicinal chemistry, modifying a lead compound through bioisosteric replacement and scaffold hopping is a common strategy to improve potency, selectivity, and pharmacokinetic properties. researchgate.net For this compound, several modifications could be explored.

Bioisosteric Replacements: The bromine atom, for example, could be replaced with other groups to modulate the electronic and steric properties of the molecule. Replacing the pyridine (B92270) ring with other heterocycles is another viable strategy. For instance, a pyrimidine or pyrazine ring could alter the hydrogen bonding capacity and metabolic stability of the compound. nih.gov

Scaffold Hopping: This more drastic approach involves replacing the central pyridine-pyrrolidine core with a completely different chemical scaffold that maintains a similar spatial arrangement of key functional groups. dundee.ac.uk This could lead to the discovery of novel intellectual property and compounds with entirely different physical and chemical properties.

Table 2: Potential Bioisosteric Replacements for this compound

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Bromo (-Br) | Chloro (-Cl), Cyano (-CN), Trifluoromethyl (-CF3) | Modulate electronics, lipophilicity, and metabolic stability. |

| Pyridine Ring | Pyrimidine, Pyrazine, Thiophene | Alter hydrogen bonding potential, ADME properties, and core geometry. nih.gov |

| Ethyl Group (-CH2CH3) | Cyclopropyl, Methyl (-CH3) | Improve metabolic stability and fine-tune steric interactions. |

Application of Advanced Computational Algorithms for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding research efforts, thereby reducing the time and cost of experimental work. For this compound, several computational techniques could be applied.

Quantum Mechanical (QM) Methods: Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com This information can help in understanding its chemical behavior and in designing more efficient synthetic routes.

Molecular Docking and Dynamics: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of the compound to its target protein. nih.gov Subsequent molecular dynamics (MD) simulations can provide insights into the stability of the protein-ligand complex over time.

ADMET Prediction: A variety of in silico models are available to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. Applying these models to this compound and its virtual analogs could help prioritize compounds for synthesis and experimental testing. nih.gov

Integration with High-Throughput Screening for Broader Chemical Space Exploration

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. nih.gov The this compound scaffold is well-suited for the creation of a focused chemical library for HTS campaigns.

The bromine atom serves as a convenient chemical handle for diversification. Using techniques like the Suzuki or Buchwald-Hartwig cross-coupling reactions, a wide array of substituents can be introduced at this position, leading to a large and diverse library of related compounds. This library could then be screened against a panel of biological targets to explore its potential in various therapeutic areas.

Furthermore, the pyrrolidine nitrogen can be functionalized with different alkyl or acyl groups, further expanding the chemical space around this scaffold. This systematic exploration could uncover structure-activity relationships (SAR) and identify key features required for biological activity.

Potential in Materials Science or Catalyst Development

Beyond its potential in the life sciences, the structural features of this compound suggest possible applications in materials science and catalysis.

Ligand for Catalysis: The pyridine and pyrrolidine nitrogen atoms are capable of coordinating with metal ions. This suggests that the compound could serve as a bidentate ligand in transition metal catalysis. The chirality of the pyrrolidine ring could be particularly useful in asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of a reaction.

Building Block for Functional Materials: The pyridine ring is a common component in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromo-substituent provides a site for polymerization reactions, such as Suzuki polymerization, to create conjugated polymers with potentially interesting electronic and optical properties. mdpi.com The incorporation of the chiral pyrrolidine unit could lead to materials with unique chiroptical properties.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine, and how can purity be validated?

- Methodological Answer : Bromination of pyridine derivatives is a common approach. For example, bromination of 2-amino-3-methylpyridine can yield brominated intermediates (e.g., 2-amino-5-bromo-3-methylpyridine) . For the target compound, coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts and biorenewable solvents like Cyrene™ may improve yields (up to 95%) while reducing toxicity . Purity validation should combine HPLC (>95% purity) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm structural integrity. Crystallography (SHELX programs ) can resolve ambiguities in stereochemistry.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on analogous bromopyridines, this compound likely poses hazards such as eye/skin irritation (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2) . Use PPE (gloves, goggles) and work in a fume hood. Precautionary statements (P261, P280) recommend avoiding inhalation and direct contact . For spills, adsorb with inert material and dispose as hazardous waste.

Q. How can structural elucidation be performed for this compound?

- Methodological Answer : Use a combination of:

- NMR : Compare chemical shifts (δ) with related compounds (e.g., 5-bromo-2-methoxypyridine δ ~8.3 ppm for aromatic protons) .

- X-ray crystallography : Refinement via SHELXL or visualization tools like ORTEP-3 can confirm bond angles and substituent positioning.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₄BrN₂O: theoretical ~293.03) .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for drug discovery applications?

- Methodological Answer : Utilize palladium acetate (5 mol%) with tetrabutylammonium iodide (TBAI) in Cyrene™/γ-valerolactone (GVL) mixtures to enhance reaction efficiency . For nickel-catalyzed reactions (e.g., reductive homocoupling), optimize ligand systems (e.g., bidentate P,N ligands) to stabilize intermediates and improve selectivity . Monitor reaction progress via TLC or GC-MS, and isolate products using column-free methods (e.g., centrifugal partition chromatography).

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. For example:

- Dynamic NMR : Resolve rotational isomers (e.g., ethylpyrrolidinyl substituents) by variable-temperature experiments.

- DFT calculations : Compare theoretical NMR/COSY spectra (using Gaussian or ORCA) with experimental data to identify dominant conformers .

- Crystallographic validation : Resolve ambiguities in NOESY/ROESY data by cross-referencing with X-ray structures .

Q. How does the ethylpyrrolidinyl substituent influence reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The electron-donating ethylpyrrolidinyl group at position 5 activates the pyridine ring for NAS at position 2. Compare reactivity with analogs (e.g., 2-bromo-5-methylpyridine ) by kinetic studies. Use Hammett plots to quantify substituent effects (σ⁺ values) and predict regioselectivity. For mechanistic insights, employ isotopic labeling (²H/¹³C) or in situ IR to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.